

Application Notes and Protocols: In Vitro Antiviral Assay for *Melissa officinalis* Extracts

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Compound of Interest

Compound Name: *Melissate*
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Introduction

Melissa officinalis (L.), commonly known as lemon balm, is a perennial herb belonging to the Lamiaceae family.^[1] Traditionally used for its calming and carminative effects, recent scientific investigations have highlighted its significant antiviral properties against a broad spectrum of viruses.^{[1][2][3]} These include members of the Herpesviridae family, such as Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), as well as influenza viruses and coronaviruses.^{[2][4][5]} The antiviral activity of *Melissa officinalis* is largely attributed to its rich composition of phytochemicals, particularly phenolic compounds like rosmarinic acid.^{[6][7]}

These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of *Melissa officinalis* extracts. The described methodologies include the preparation of the plant extract, determination of its cytotoxicity, and assessment of its antiviral activity using a plaque reduction assay. This document is intended to serve as a comprehensive guide for researchers in virology, natural product chemistry, and drug development.

Data Presentation: Antiviral Activity and Cytotoxicity of *Melissa officinalis* Extracts

The antiviral efficacy of a compound is often determined by its 50% inhibitory concentration (IC50), which is the concentration required to inhibit 50% of viral activity. Concurrently, the 50%

cytotoxic concentration (CC50), the concentration that results in 50% cell death, is determined to assess the extract's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI value indicating greater antiviral specificity.

The following tables summarize quantitative data from various studies on the antiviral activity and cytotoxicity of different *Melissa officinalis* extracts.

| Virus | Cell Line | Extract Type | CC50 (µg/mL) | IC50 (µg/mL) | Selectivity Index (SI) | Reference |
|--------------------------------|-----------|-----------------|--------------|-----------------|------------------------|---|
| Herpes Simplex Virus 1 (HSV-1) | Vero | Aqueous | >1000 | 1.14 | >875 | [8] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Hydroalcoholic | >1000 | 25-1000 (range) | - | [9] |
| Influenza A (H1N1) | MDCK | Methanol | 588.1 | 2.549 | 230 | [10] |
| Influenza A (H1N1) | MDCK | Water | 3073 | 57.30 | 53.6 | [10] |
| SARS-CoV-2 | Vero E6 | Methanol | 587 | 10.83 | 54.2 | [10] |
| SARS-CoV-2 | Vero E6 | Water | 4221 | 421.9 | 10.0 | [10] |
| MERS-CoV | Vero E6 | Methanol | 587 | 9.82 | 59.77 | [10] |
| MERS-CoV | Vero E6 | Water | 4221 | 222.1 | 19.0 | [10] |
| Adenovirus | HEp-2 | Hydroalcoholic | 294.9 | 15 | 19.66 | [11] |
| Pseudorabies Virus (PRV) | PK-15 | Rosmarinic Acid | 26.23 | 0.84 | 31.22 | [12] [13] |

Experimental Protocols

Preparation of *Melissa officinalis* Extract

A standardized hydroalcoholic extract of *Melissa officinalis* can be prepared as follows. This method can be adapted based on the specific research objectives.

Materials:

- Dried leaves of *Melissa officinalis*
- 70% Ethanol (v/v)
- Whatman No. 1 filter paper
- Rotary evaporator
- Freeze-dryer (lyophilizer)
- Sterile, amber glass vials

Protocol:

- Grind the dried leaves of *Melissa officinalis* into a fine powder.
- Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.
- Filter the mixture through Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
- Freeze-dry the resulting aqueous extract to obtain a powdered form.
- Store the lyophilized extract in sterile, amber glass vials at -20°C.
- For experimental use, reconstitute the extract in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Further dilutions should be made in cell culture medium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

- Target cell line (e.g., Vero, MDCK, HEp-2)
- 96-well microtiter plates
- Complete cell culture medium
- Melissa officinalis extract stock solution
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Protocol:

- Seed the target cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[14]
- Prepare serial dilutions of the Melissa officinalis extract in complete cell culture medium.
- Remove the old medium from the cells and add 100 μ L of the various extract dilutions to the wells in triplicate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract) and an untreated cell control (medium only).[15]
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.[15]

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using regression analysis.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is the gold standard for quantifying the infectivity of a lytic virus and determining the antiviral efficacy of a compound.[16][17]

Materials:

- Susceptible host cell line (e.g., Vero for HSV)
- 24-well plates
- Virus stock with a known titer
- *Melissa officinalis* extract
- Overlay medium (e.g., medium containing 0.8% methylcellulose)[16]
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Formaldehyde (10% in PBS)

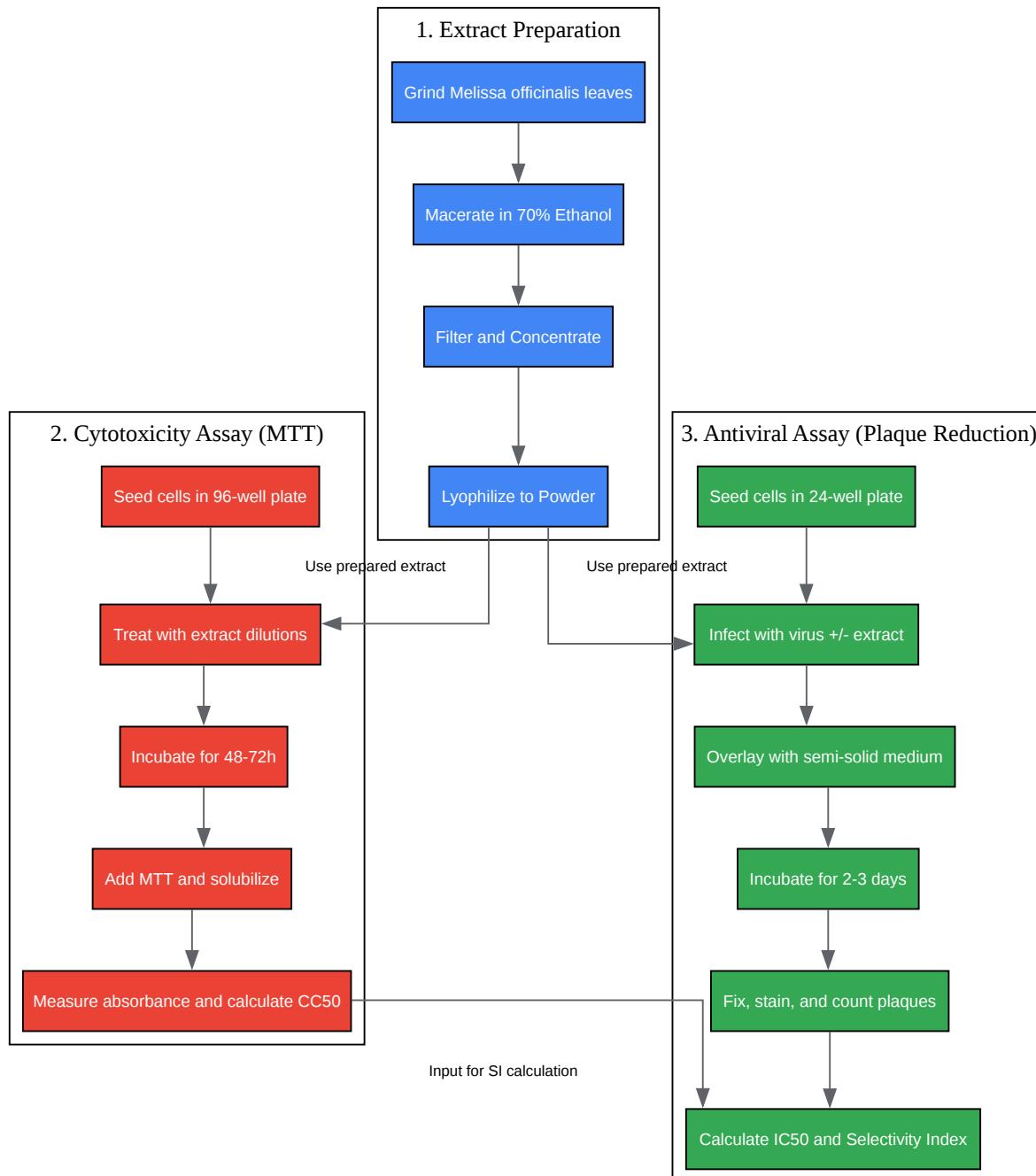
Protocol:

- Seed the host cells in 24-well plates and incubate until a confluent monolayer is formed.
- Prepare serial dilutions of the *Melissa officinalis* extract in serum-free medium.
- In separate tubes, mix a constant amount of virus (to produce 50-100 plaques per well) with each dilution of the plant extract and incubate for 1 hour at 37°C (for virucidal assessment).
- Alternatively, to assess inhibition of attachment, pre-treat the cell monolayer with the extract dilutions for 1 hour at 37°C before adding the virus. To assess post-attachment inhibition, infect the cells with the virus for 1 hour, then remove the inoculum and add the extract dilutions.[3]

- For the primary assay, infect the cell monolayers with the virus-extract mixtures for 1 hour at 37°C to allow for viral adsorption. Include a virus control (virus without extract) and a cell control (no virus, no extract).
- After adsorption, remove the inoculum and overlay the cell monolayers with 1 mL of overlay medium containing the corresponding concentrations of the extract.[\[18\]](#)
- Incubate the plates at 37°C in a 5% CO₂ atmosphere for 2-3 days, or until plaques are visible in the virus control wells.
- Fix the cells with 10% formaldehyde for at least 30 minutes.
- Remove the fixative and stain the cells with crystal violet solution for 15-20 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each extract concentration compared to the virus control and determine the IC₅₀ value.

Mandatory Visualizations

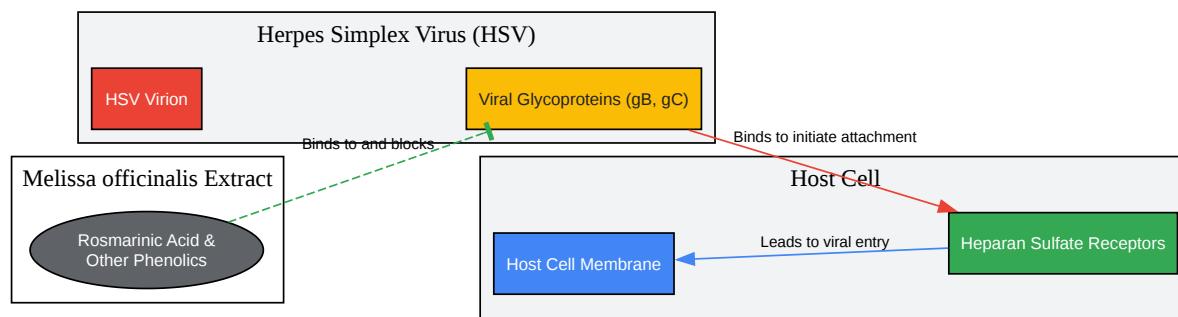
Experimental Workflow

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Caption: General experimental workflow for assessing the antiviral activity of *Melissa officinalis* extracts.

Proposed Mechanism of Action: Inhibition of HSV Attachment

Melissa officinalis extract, rich in rosmarinic acid, has been shown to inhibit the attachment of Herpes Simplex Virus to host cells.^{[7][8]} This is a crucial first step in the viral replication cycle. The extract components are thought to interact with viral glycoproteins, preventing them from binding to heparan sulfate proteoglycans on the host cell surface.^[19]

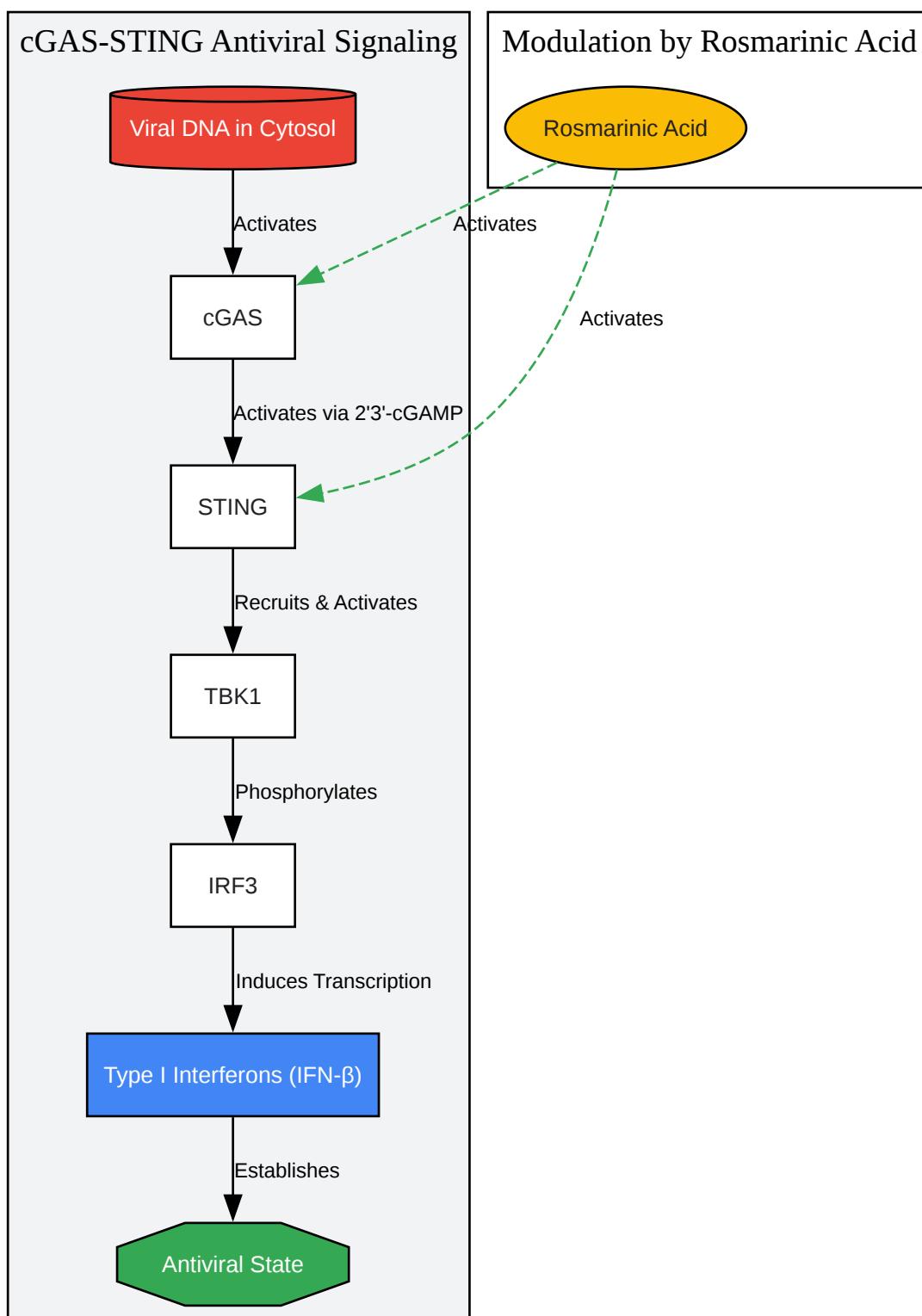


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Caption: Inhibition of HSV attachment to the host cell by *Melissa officinalis* extract components.

Signaling Pathway: Rosmarinic Acid and cGAS-STING Pathway

Recent studies have shown that rosmarinic acid, a major component of *Melissa officinalis*, can exert its antiviral effects by modulating host immune responses.^{[12][13]} One such mechanism is the activation of the cGAS-STING signaling pathway. This pathway is crucial for detecting cytosolic viral DNA and initiating an innate immune response, including the production of type I interferons (IFNs).

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Caption: Activation of the cGAS-STING antiviral pathway by Rosmarinic Acid.

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